2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride

Description

Structural classification and nomenclature

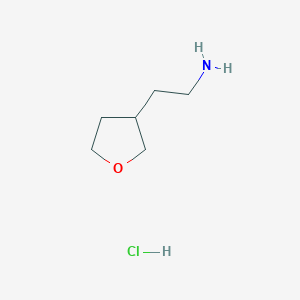

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride belongs to the broader class of heterocyclic amines containing oxygen-bearing five-membered ring systems. The compound features a tetrahydrofuran ring system with an ethylamine substituent at the 3-position, forming the hydrochloride salt. According to systematic nomenclature principles, this compound can be classified under several chemical categories including cyclic ethers, primary amines, and heterocyclic compounds.

The structural framework consists of a saturated furan ring (tetrahydrofuran) with a two-carbon chain terminating in an amino group. The hydrochloride designation indicates the presence of the amine in its protonated, salt form, which typically enhances solubility and stability characteristics. Related compounds in this chemical family include (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride, which represents a closely analogous structure with similar ring connectivity.

Chemical databases recognize various synonyms and related nomenclature systems for tetrahydrofuran-containing amines. The International Union of Pure and Applied Chemistry naming convention establishes systematic approaches for describing these heterocyclic structures, ensuring consistency across chemical literature and regulatory documentation.

Historical development and significance

The development of tetrahydrofuran-containing amine compounds has been closely linked to advances in pharmaceutical chemistry and pesticide development. Historical research indicates that compounds containing the tetrahydrofuran-3-yl structural motif have gained prominence as key intermediates in the synthesis of various bioactive molecules.

Particularly significant is the role of related tetrahydrofuran amine derivatives in the synthesis of dinotefuran, a third-generation neonicotinoid insecticide. Research documentation shows that (Tetrahydrofuran-3-yl)methanamine serves as a crucial intermediate in dinotefuran production, highlighting the industrial importance of this chemical class. The development pathway from laboratory synthesis to commercial application demonstrates the evolution of synthetic methodologies for accessing these structurally complex molecules.

Patent literature reveals extensive research efforts focused on developing efficient synthetic routes to tetrahydrofuran-containing amines. Multiple synthetic approaches have been reported, including Michael addition reactions, reductive amination processes, and cyclization strategies starting from various precursor molecules. These synthetic developments have contributed to the broader understanding of heterocyclic chemistry and have enabled practical access to these important chemical intermediates.

Physical and chemical properties overview

The physical and chemical properties of this compound can be predicted based on structural analysis and comparison with closely related compounds. Tetrahydrofuran-containing amine structures typically exhibit specific property profiles influenced by both the cyclic ether functionality and the basic amine group.

Table 1: Predicted Physical Properties

Chemical reactivity patterns for this compound class indicate susceptibility to typical amine reactions including acylation, alkylation, and complexation with metal centers. The tetrahydrofuran ring system contributes additional complexity through potential ring-opening reactions under acidic conditions, though the saturated nature of the ring generally provides good stability under standard handling conditions.

Spectroscopic characterization methods for tetrahydrofuran-containing amines typically employ nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry for structural confirmation. The characteristic chemical shifts associated with the tetrahydrofuran ring protons and the ethylamine chain provide distinctive fingerprint patterns for identification purposes.

Table 2: Expected Chemical Properties

The compound's behavior in various chemical environments reflects the dual nature of its functional groups. The amine functionality provides basic character and nucleophilic reactivity, while the tetrahydrofuran ring contributes to conformational rigidity and specific spatial orientation of substituents. These combined features make compounds in this class valuable building blocks for more complex molecular architectures.

Propriétés

IUPAC Name |

2-(oxolan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-3-1-6-2-4-8-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXCZJZHNHCVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738270 | |

| Record name | 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684221-30-5 | |

| Record name | 3-Furanethanamine, tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684221-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride typically involves the following steps:

Formation of Tetrahydrofuran-3-yl Intermediate: The starting material, tetrahydrofuran, undergoes a series of reactions to form the tetrahydrofuran-3-yl intermediate. This can involve oxidation and subsequent reduction steps.

Amination Reaction: The tetrahydrofuran-3-yl intermediate is then reacted with ethylamine under controlled conditions to form 2-(tetrahydrofuran-3-yl)ethanamine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the 2-(tetrahydrofuran-3-yl)ethanamine to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Addition: The compound can undergo addition reactions, particularly at the amine group, forming new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and addition reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving biological systems, particularly in understanding the interactions between small molecules and biological targets.

Medicine: Research into potential therapeutic applications, such as drug development, where the compound’s unique structure may offer specific advantages.

Mécanisme D'action

The mechanism of action of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Tetrahydrofuran and Pyran Derivatives

(Tetrahydrofuran-3-yl)methanamine Hydrochloride (CAS 184950-35-4)

- Structural Difference : Replaces the ethylamine chain with a shorter methylamine group.

- Similarity Score : 0.83 (based on molecular framework) .

[2-(Tetrahydro-2H-pyran-3-yl)ethyl]amine Hydrochloride (CAS 693248-55-4)

- Structural Difference : Substitutes THF with a tetrahydropyran (THP) ring, introducing an additional methylene group.

- Similarity Score : 0.76 .

- Impact : The THP ring’s larger size and altered oxygen positioning could affect steric interactions and hydrogen-bonding capacity in biological systems.

(R)-(Tetrahydrofuran-3-yl)methanamine Hydrochloride

Aromatic and Heterocyclic Analogs

Tryptamine Hydrochloride (Compound 1, CAS 62-31-7)

- Structural Difference : Features an indole ring instead of THF.

- Biological Interaction : Binds to HSP90 via hydrogen bonds between the indole nitro group and residues like GLU527 and TYR604 .

2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine Hydrochloride (CAS 135875-16-0)

- Structural Difference : Contains a benzimidazole core with a chlorine substituent.

- Properties : The chloro group increases electron-withdrawing effects, modulating reactivity and solubility. The hydrochloride salt improves aqueous compatibility .

- Comparison: The benzimidazole’s planar structure supports stronger intermolecular interactions compared to the non-aromatic THF derivative.

Dopamine Hydrochloride (CAS 62-31-7)

- Structural Difference : Substitutes THF with a catechol (3,4-dihydroxyphenyl) group.

- Biological Role : Acts as a neurotransmitter via dopamine receptors, leveraging hydroxyl groups for hydrogen bonding .

- Key Contrast : The catechol moiety confers redox activity and polar interactions, absent in the target compound.

Research Findings and Implications

- Hydrogen-Bonding Capacity : The THF oxygen in the target compound may form weaker hydrogen bonds compared to indole (Compound 1) or catechol (Dopamine) systems, limiting its efficacy in protein interactions .

- Solubility: The hydrochloride salt form enhances water solubility across all analogs, but aromatic systems (e.g., benzimidazole) may exhibit lower solubility in non-polar solvents .

Activité Biologique

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a compound of significant interest in biological and medicinal chemistry. Its unique structure, characterized by a tetrahydrofuran ring attached to an ethanamine group, positions it as a potential candidate for various biological applications.

- Molecular Formula : C6H13NO·HCl

- CAS Number : 684221-30-5

- Molecular Weight : 151.63 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of Tetrahydrofuran-3-yl Intermediate : Tetrahydrofuran is subjected to oxidation and reduction reactions.

- Amination Reaction : The intermediate reacts with ethylamine.

- Hydrochloride Formation : Hydrochloric acid is added to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to modulate the activity of specific receptors and enzymes, leading to a range of biological effects, including potential therapeutic applications in drug development.

Biological Applications

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties, similar to other tetrahydrofuran derivatives that have shown efficacy against various cancer cell lines .

- Antimicrobial Properties : The compound has potential antimicrobial activity, particularly against resistant strains of bacteria, which is crucial given the rise of antibiotic resistance globally .

- Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotective benefits, suggesting potential applications in neurodegenerative diseases.

Antitumor Studies

A study investigating the antitumor effects of tetrahydrofuran derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(Tetrahydrofuran-3-yl)ethanamine | HCT-116 | 1.9 |

| MCF-7 | 2.3 | |

| Doxorubicin | HCT-116 | 3.23 |

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising antibacterial effect, warranting further investigation into its potential as an antimicrobial agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar structures:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(Furan-3-yl)ethanamine hydrochloride | Furan-based | Antitumor |

| 3-Thiopheneethanamine hydrochloride | Thiophene-based | Antimicrobial |

| 2-(Tetrahydro-2-furanyl)ethanamine | Modified Tetrahydrofuran | Neuroprotective properties |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 72 hours | ≥95% completion |

| Base Ratio | 2:1 (Et3N) | Precipitates HCl |

| Temperature | Room temperature | Avoids side reactions |

How should researchers characterize the physicochemical properties of this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy: Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on tetrahydrofuran ring protons (δ 3.6–4.0 ppm) and ethylamine chain signals (δ 2.5–3.2 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

- Elemental Analysis: Verify purity (>98%) by matching experimental vs. theoretical values for C, H, N, and Cl .

Storage: Store sealed in dry containers at room temperature; avoid humidity to prevent hydrolysis .

What are the critical safety and handling considerations for this compound?

Answer:

- Hazard Mitigation: Use PPE (gloves, goggles) to avoid skin/eye contact. Handle in a fume hood due to potential HCl vapor release .

- Waste Disposal: Neutralize with dilute NaOH before disposal. Follow institutional guidelines for hazardous waste .

- Emergency Protocols: For exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

How does this compound interact with biological targets, and what structural analogs inform these mechanisms?

Answer:

Structural analogs like tryptamine hydrochloride (Compound 1 in ) suggest potential binding modes:

- Hydrogen Bonding: The ethylamine group may interact with acidic residues (e.g., GLU527 in HSP90) via NH···O bonds .

- Hydrophobic Interactions: The tetrahydrofuran ring could engage in van der Waals interactions with nonpolar pockets .

Experimental Design:

- Docking Studies: Use software like AutoDock to model interactions with target proteins.

- Mutagenesis: Validate binding sites by mutating residues (e.g., GLU527 → Ala) and measuring affinity shifts .

How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Stability: Test solubility in buffers (pH 3–9) via HPLC. Hydrochloride salts are stable in acidic conditions but hydrolyze in alkaline media .

- Thermal Stability: Conduct accelerated stability studies (40°C, 75% RH for 6 months). Expect degradation <5% if stored dry .

Q. Table 2: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH <3 | Stable | >2 years |

| pH >8 | Hydrolysis | 2 weeks |

| 40°C, humid | Oxidative decomposition | 3 months |

What analytical methods are most effective for quantifying this compound in complex matrices?

Answer:

- HPLC-MS/MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ: 0.1 ng/mL) .

- UV-Vis Spectroscopy: Quantify at λmax ~210 nm (amine absorption band) with a linear range of 1–100 µg/mL .

Validation: Perform spike-and-recovery tests in biological fluids (e.g., plasma) to assess matrix effects .

How can researchers resolve contradictions in reported solubility or reactivity data?

Answer:

Discrepancies often arise from:

- Solvent Purity: Residual water in THF can alter solubility; use anhydrous solvents and Karl Fischer titration to verify .

- Counterion Effects: Compare hydrochloride vs. freebase forms; hydrochloride salts typically have lower organic solubility .

- Methodology: Replicate conflicting studies under controlled conditions (e.g., fixed temperature/pH) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.